molecular formula C7H5BrFNO B1526668 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone CAS No. 1026665-80-4

2-Bromo-1-(5-fluoropyridin-2-yl)ethanone

Cat. No.: B1526668
CAS No.: 1026665-80-4
M. Wt: 218.02 g/mol
InChI Key: ROMBETKIORDASQ-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-fluoropyridin-2-yl)ethanone is a chemical compound characterized by its bromine and fluorine atoms attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the halogenation of pyridine derivatives. One common approach involves the bromination of 5-fluoropyridin-2-ylmethanone under controlled conditions to introduce the bromine atom at the desired position.

Industrial Production Methods: In an industrial setting, the synthesis of 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone may involve large-scale halogenation reactions, often using bromine gas or bromine-containing reagents. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in different structural isomers.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 2-Bromo-1-(5-fluoropyridin-2-yl)ethanoic acid

  • Reduction: 2-Bromo-1-(5-fluoropyridin-2-yl)ethanol

  • Substitution: 2-Hydroxy-1-(5-fluoropyridin-2-yl)ethanone

Scientific Research Applications

2-Bromo-1-(5-fluoropyridin-2-yl)ethanone has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is used in the production of various chemical products, including agrochemicals and materials science.

Mechanism of Action

The mechanism by which 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, but often include interactions with cellular signaling pathways.

Comparison with Similar Compounds

  • 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

  • N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide

  • 2-Bromo-5-fluoropyridine

Uniqueness: 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone is unique due to its specific arrangement of bromine and fluorine atoms on the pyridine ring, which influences its reactivity and potential applications. This arrangement allows for distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

2-bromo-1-(5-fluoropyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-3-7(11)6-2-1-5(9)4-10-6/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMBETKIORDASQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-Bromosuccinimide (200 mg, 1 mmol) was added to a mixture of 2-(1-ethoxyvinyl)-5-fluoropyridine (200 mg, 1 mmol) in THF (6 mL) and water (2 mL). The reaction mixture was stirred at room temperature for 15 min., diluted with EtOAc and washed with brine. The combined organic layer was dried with MgSO4, filtered and concentrated to give 2-bromo-1-(5-fluoropyridin-2-yl)ethanone as a clear oil, which was used in the next step.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
2-(1-ethoxyvinyl)-5-fluoropyridine
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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